molecular formula C9H15NO B6611378 1-ethenyl-4-propylpyrrolidin-2-one CAS No. 2099152-21-1

1-ethenyl-4-propylpyrrolidin-2-one

Cat. No.: B6611378
CAS No.: 2099152-21-1
M. Wt: 153.22 g/mol
InChI Key: UFBGFFRWZFQSRM-UHFFFAOYSA-N
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Description

1-Ethenyl-4-propylpyrrolidin-2-one is a pyrrolidone derivative, a class of compounds with significant interest in pharmaceutical and neurological research. This compound features a propyl substituent at the 4-position of the lactam ring, a structural modification that has been associated with enhanced biological activity in related molecules. For instance, research on similar 4-substituted pyrrolidone derivatives has identified compounds with potent antiepileptic activity, suggesting that the 4-propyl modification could be a key pharmacophore for central nervous system (CNS) targets . The ethenyl (vinyl) group at the 1-position is a versatile functional handle for further chemical synthesis, including polymerization or the creation of more complex molecular architectures. This makes 1-ethenyl-4-propylpyrrolidin-2-one a valuable building block in medicinal chemistry for the development of novel bioactive compounds. Researchers are investigating such pyrrolidine derivatives for a range of potential therapeutic applications, including as analgesic and anti-inflammatory agents . The compound is provided for research purposes to further explore these and other potential applications in a controlled laboratory setting. Intended Use and Handling: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local and national regulations concerning the use of laboratory chemicals.

Properties

IUPAC Name

1-ethenyl-4-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-5-8-6-9(11)10(4-2)7-8/h4,8H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBGFFRWZFQSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)N(C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Catalyst-Mediated Approaches

Catalytic asymmetric synthesis has emerged as a cornerstone for producing enantiomerically enriched 1-ethenyl-4-propylpyrrolidin-2-one. A prominent method involves the use of nickel(II) complexes with chiral ligands, such as (1R,2R)-1,2-diphenylethane-1,2-diamine, to facilitate asymmetric Michael additions. For instance, Reznikov et al. demonstrated that reacting 1-nitropent-1-ene with diethylmalonate in the presence of a nickel catalyst yields a nitro malonate derivative with high stereoselectivity. Subsequent hydrogenation and cyclization steps produce the (R)-enantiomer of 4-propylpyrrolidin-2-one, a precursor to the target compound.

This method achieves enantiomeric excess (ee) values exceeding 95%, though scalability is limited by the cost of chiral ligands and the need for inert reaction conditions. Transition metal catalysts, while effective, often require meticulous purification to remove residual metals, which complicates industrial adoption.

Enzymatic Asymmetric Desymmetrization

Biocatalytic Hydrolysis Using Novozyme’s Promea®

A breakthrough in green chemistry involves the enzymatic desymmetrization of dimethyl 3-propylpentanedioate using Novozyme’s Promea® lipase. This process selectively hydrolyzes one ester group, yielding (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid with >99% ee. The reaction occurs in aqueous buffer at 25–30°C, eliminating the need for organic solvents and reducing environmental impact.

ParameterValue
EnzymeNovozyme’s Promea® (EC 3.1.1.3)
Temperature25–30°C
ee>99%
Yield82–86%

The resulting monoacid undergoes amidation with methyl chloroformate and ammonia, followed by Hofmann rearrangement and cyclization to produce (R)-4-propylpyrrolidin-2-one. This method avoids toxic reagents like sodium azide and achieves higher enantiopurity compared to classical resolution techniques.

Reductive Amination Strategies

Pd/C-Catalyzed Hydrogenation

Reductive amination of 5-hydroxy-4-n-propyl-furan-2-one with (2S)-2-aminobutyramide in the presence of Pd/C and hydrogen gas represents a scalable route. The reaction proceeds at 40°C under 0.2–0.5 bar H₂ pressure, yielding a racemic mixture of (2S)-2-((4R)-2-oxo-4-n-propyl-pyrrolidinyl)butanamide and its (4S)-diastereomer. Chiral HPLC separation using a CHIRALPAK AD column resolves the enantiomers, achieving an 80% overall yield of the desired (R)-isomer.

ParameterValue
Catalyst5% Pd/C (Johnson Matthey 87L)
Pressure0.2–0.5 bar H₂
Temperature40°C
Final ee>99%

While this method offers high yields, the reliance on chiral chromatography for resolution increases production costs. Furthermore, the initial reaction exhibits moderate stereoselectivity (51% S, 49% R), necessitating additional purification steps.

Classical Resolution Methods

Diastereomeric Salt Formation

Prior to enzymatic advancements, classical resolution via diastereomeric salt formation was widely employed. Racemic 3-(2-amino-2-oxoethyl)hexanoic acid is treated with (S)-(−)-1-phenylethylamine to form a diastereomeric salt, which is crystallized and separated. The resolved (S)-enantiomer undergoes Hofmann rearrangement and cyclization to yield (R)-4-propylpyrrolidin-2-one. However, this method suffers from low yields (<40%) and the need for racemization and recycling of the unwanted isomer, making it less economically viable.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

Methodee (%)Yield (%)ScalabilityEnvironmental Impact
Enzymatic Desymmetrization>9982–86HighLow
Pd/C Hydrogenation>9980ModerateModerate
Nickel Catalysis9570–75LowHigh
Classical Resolution99<40LowHigh

Enzymatic methods excel in enantioselectivity and sustainability, whereas catalytic hydrogenation balances yield and scalability. Nickel-mediated synthesis, while stereoselective, faces challenges in catalyst recovery and cost.

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-4-propylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Neurological Drugs

One of the primary applications of 1-ethenyl-4-propylpyrrolidin-2-one is in the synthesis of several important neurological drugs. It serves as a precursor for the production of brivaracetam , levetiracetam , and seletracetam , which are used to treat epilepsy and other neurological conditions.

Table 1: Key Neurological Drugs Derived from 1-Ethenyl-4-propylpyrrolidin-2-one

Drug NameChemical StructureUse
Brivaracetam(2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butanamideTreatment of epilepsy
Levetiracetam(S)-2-(2-oxopyrrolidin-1-yl)butanamideAntiepileptic agent
Seletracetam(2S)-2-(4S)-4-(2,2-difluorovinyl)-2-oxo-pyrrolidin-1-ylbutanamideAntiepileptic agent

These compounds are characterized by their ability to modulate neurotransmitter release and have shown efficacy in reducing seizure frequency in patients with epilepsy .

Cancer Therapy Applications

Recent studies have indicated that derivatives of 1-ethenyl-4-propylpyrrolidin-2-one may also possess anticancer properties. Research has focused on the potential of these compounds to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

A study highlighted the synthesis of a new derivative from 1-ethenyl-4-propylpyrrolidin-2-one that demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound was developed using a three-component reaction strategy, which enhanced its biological activity compared to existing treatments like bleomycin .

Mechanism of Action

The mechanism of action of 1-ethenyl-4-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 1-Ethenyl-3-propylpyrrolidin-2-one

The positional isomer 1-ethenyl-3-propylpyrrolidin-2-one (CAS: EN300-37463279) shares the same molecular formula (C₉H₁₅NO) but differs in the propyl group’s placement at position 3 instead of 4 . This subtle structural variation can lead to distinct properties:

  • Solubility : The 3-propyl isomer’s steric hindrance near the lactam oxygen might reduce hydrogen-bonding capacity, lowering aqueous solubility.
  • Crystallography : Structural validation tools (e.g., SHELX programs) are critical for resolving such isomers, as X-ray diffraction can confirm substituent positions .

Heterocyclic Analogs: 2-Ethyl-3-hydroxy-1-propylpyridin-4-one

The six-membered pyridinone derivative 2-ethyl-3-hydroxy-1-propylpyridin-4-one (CAS: 115864-74-9, molecular formula: C₁₀H₁₅NO₂, molecular weight: 181.23 g/mol) differs significantly in heterocycle structure and functional groups :

  • Ring Size and Conjugation: The pyridinone’s aromaticity and extended conjugation enhance UV absorption and stability compared to the non-aromatic pyrrolidinone.
  • Acidity: The hydroxyl group at position 3 introduces acidity (pKa ~8–10), enabling deprotonation and metal chelation, a feature absent in the pyrrolidinone.
  • Applications: Pyridinones are often explored as metal chelators (e.g., iron overload therapies), whereas pyrrolidinones may serve as solvents or drug intermediates .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
1-Ethenyl-4-propylpyrrolidin-2-one C₉H₁₅NO 153.22 2099152-21-1 1-ethenyl, 4-propyl
1-Ethenyl-3-propylpyrrolidin-2-one C₉H₁₅NO 153.22 EN300-37463279 1-ethenyl, 3-propyl
2-Ethyl-3-hydroxy-1-propylpyridin-4-one C₁₀H₁₅NO₂ 181.23 115864-74-9 2-ethyl, 3-hydroxy, 1-propyl

Table 2: Functional Group Impact

Compound Key Functional Groups Reactivity/Applications
1-Ethenyl-4-propylpyrrolidin-2-one Ethenyl (alkene), lactam Polymerization, pharmaceutical intermediates
2-Ethyl-3-hydroxy-1-propylpyridin-4-one Hydroxyl, pyridinone Metal chelation, antioxidant therapies

Research Findings and Implications

Positional Isomerism: The 3- and 4-propyl pyrrolidinones’ structural differences highlight the importance of substituent placement in drug design. For example, the 4-propyl isomer’s symmetry may improve crystallinity, aiding formulation .

Heterocycle Choice: Pyridinones’ aromaticity and hydroxyl groups make them superior for metal-binding applications, whereas pyrrolidinones’ smaller ring size favors synthetic flexibility .

Analytical Techniques : Tools like SHELXL and SHELXS enable precise structural determination, ensuring accurate comparisons between analogs .

Q & A

What are the recommended synthetic routes for 1-ethenyl-4-propylpyrrolidin-2-one, and how can reaction conditions be optimized?

Basic Research Focus
A common approach involves functionalizing pyrrolidin-2-one derivatives via nucleophilic substitution or catalytic vinylation. For example, introducing the ethenyl group may utilize palladium-catalyzed cross-coupling reactions, while alkylation (e.g., propyl groups) can be achieved using alkyl halides under basic conditions . Optimization often requires controlling reaction temperature (e.g., 60–80°C for vinylation) and solvent selection (e.g., DMF or THF for polar aprotic environments). Purity is typically verified via HPLC or GC-MS, with yields improved by iterative adjustment of stoichiometry and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .

How can structural elucidation of 1-ethenyl-4-propylpyrrolidin-2-one be performed, and what analytical techniques are critical?

Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and stereochemistry. For example, related pyrrolidinone derivatives have been resolved using SHELXL for refinement, with data collected at 293 K and validated via R-factor analysis (<0.05) . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., vinyl protons at δ 5.5–6.5 ppm, propyl CH₂ at δ 1.2–1.6 ppm) .
  • FT-IR : Stretching frequencies for lactam carbonyl (1650–1700 cm⁻¹) and vinyl C=C (1620–1680 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅NO at m/z 154.12) .

What computational methods are suitable for predicting the physicochemical properties of 1-ethenyl-4-propylpyrrolidin-2-one?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict electronic properties, dipole moments, and solvent interactions. For instance, HOMO-LUMO gaps may indicate reactivity toward electrophiles, while Mulliken charges highlight nucleophilic sites (e.g., lactam oxygen). Molecular dynamics simulations can model solvation effects in aqueous or organic media, aiding in solubility predictions . Comparisons with experimental SC-XRD data (e.g., bond lengths ±0.01 Å) validate computational models .

How should researchers address contradictions between spectroscopic and crystallographic data for this compound?

Advanced Research Focus
Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). For example:

  • NMR vs. XRD : Solution-phase NMR may average signals from multiple conformers, while XRD captures a static structure. Use variable-temperature NMR to detect rotameric equilibria .
  • Tautomerism : Lactam-lactim tautomerism in pyrrolidinones can alter spectral data. IR and ¹⁵N NMR help identify dominant forms .
  • Validation Tools : Apply the IUCr’s checkCIF to identify crystallographic outliers (e.g., ADPs, bond-angle distortions) .

What strategies are effective for studying solvent effects on the reactivity of 1-ethenyl-4-propylpyrrolidin-2-one?

Advanced Research Focus
Solvent polarity and hydrogen-bonding capacity significantly influence reaction pathways. For example:

  • Synthesis Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation, while ethereal solvents (THF) favor radical-mediated vinylation.
  • Purification Challenges : High-boiling solvents may co-crystallize with the product; switch to ethyl acetate/hexane for recrystallization .
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor solvatochromic shifts in lactam carbonyl absorption, correlating with solvent dielectric constants .

How can structure-activity relationship (SAR) studies be designed for derivatives of 1-ethenyl-4-propylpyrrolidin-2-one?

Advanced Research Focus
SAR studies require systematic variation of substituents and pharmacophore mapping:

  • Functional Group Modifications : Replace the propyl group with branched or cyclic alkyl chains to assess steric effects.
  • Biological Assays : Test antimicrobial activity via microbroth dilution (e.g., MIC against E. coli), comparing IC₅₀ values across derivatives .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity data .

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